

understanding the chemical structure of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-N-phenylacetamide**

Cat. No.: **B1210500**

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-N-phenylacetamide

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **2-Bromo-N-phenylacetamide**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data, and visualizations to support advanced research and application. The document highlights the compound's role as a versatile synthetic intermediate in the development of pharmacologically active agents.

Core Chemical Identity and Properties

2-Bromo-N-phenylacetamide is a halogenated amide derivative that serves as a crucial building block in organic synthesis. Its structure consists of a phenyl group attached to an acetamide linker which is alpha-halogenated with bromine. This α -bromo substitution makes the methylene group highly reactive and susceptible to nucleophilic substitution, a key feature exploited in the synthesis of more complex molecules.

The fundamental properties of **2-Bromo-N-phenylacetamide** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BrNO	[1] [2] [3]
Molecular Weight	214.06 g/mol	[1] [2]
CAS Number	5326-87-4	[1] [2]
Appearance	Solid	[1]
Melting Point	131-135 °C	
Boiling Point (est.)	353.3 ± 25.0 °C at 760 mmHg	[3]
Density (est.)	1.6 ± 0.1 g/cm ³	[3]
InChI Key	DCPLOIFDMMEBQZ- UHFFFAOYSA-N	[1]
SMILES String	BrCC(=O)Nc1ccccc1	[1]

Spectroscopic Profile

The structural characterization of **2-Bromo-N-phenylacetamide** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data provides clear signals for the methylene, aromatic, and amide protons.

Nucleus	Solvent	Chemical Shift (δ) ppm	Reference
^1H	CDCl_3	8.09 (s, 1H, NH), 7.54 (d, 2H, Ar-H), 7.36 (m, 2H, Ar-H), 7.18 (m, 1H, Ar-H), 4.01 (s, 2H, CH_2)	
^1H	DMSO-d_6	A spectrum has been reported and is available in the cited literature.	

Mass Spectrometry (MS)

Predicted mass-to-charge ratios for various adducts of **2-Bromo-N-phenylacetamide** have been calculated.

Adduct Ion	Predicted m/z	Reference
$[\text{M}+\text{H}]^+$	213.98621	
$[\text{M}+\text{Na}]^+$	235.96815	
$[\text{M}-\text{H}]^-$	211.97165	
$[\text{M}+\text{NH}_4]^+$	231.01275	
Monoisotopic Mass	212.97893 Da	[3]

Infrared (IR) Spectroscopy

While specific experimental IR spectra for **2-Bromo-N-phenylacetamide** are not readily available in the reviewed literature, the expected characteristic absorption bands for its functional groups are as follows:

- N-H Stretching: A moderate to strong band around 3300 cm^{-1} for the secondary amide.

- Aromatic C-H Stretching: Bands typically appearing just above 3000 cm^{-1} .
- Amide I (C=O Stretching): A strong, sharp absorption band in the region of $1680\text{-}1640\text{ cm}^{-1}$.
- Amide II (N-H Bending): A band in the range of $1550\text{-}1510\text{ cm}^{-1}$.
- Aromatic C=C Stretching: Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- C-Br Stretching: A band in the lower frequency region, typically $680\text{-}515\text{ cm}^{-1}$.

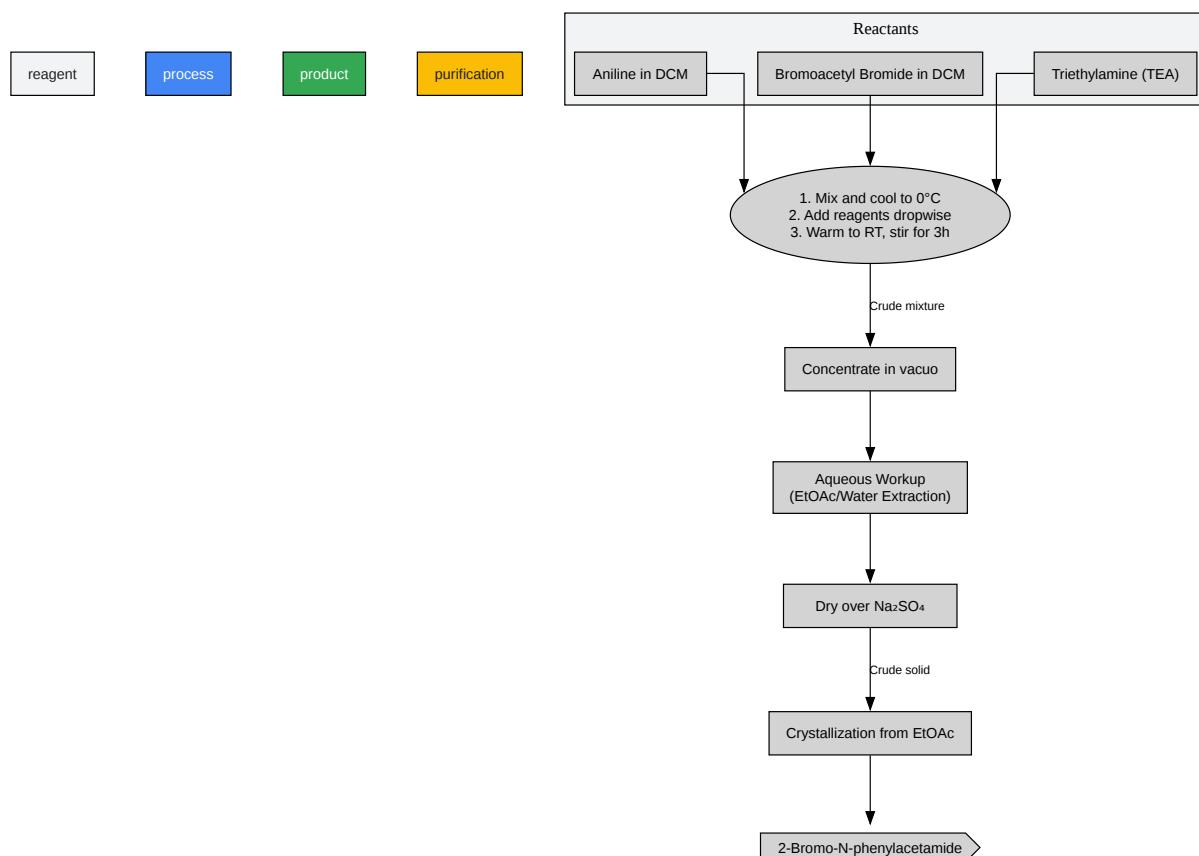
Synthesis of 2-Bromo-N-phenylacetamide

The most common synthesis route involves the acylation of aniline with bromoacetyl bromide in the presence of a base to neutralize the HBr byproduct.

Experimental Protocol

This protocol is adapted from a reported synthesis.

Materials:


- Aniline (0.016 mol)
- Bromoacetyl bromide (1.0 equivalent)
- Triethylamine (TEA) (0.019 mol)
- Dichloromethane (DCM), 43 mL
- Ethyl acetate (EtOAc)
- Water
- Anhydrous sodium sulfate (Na_2SO_4)

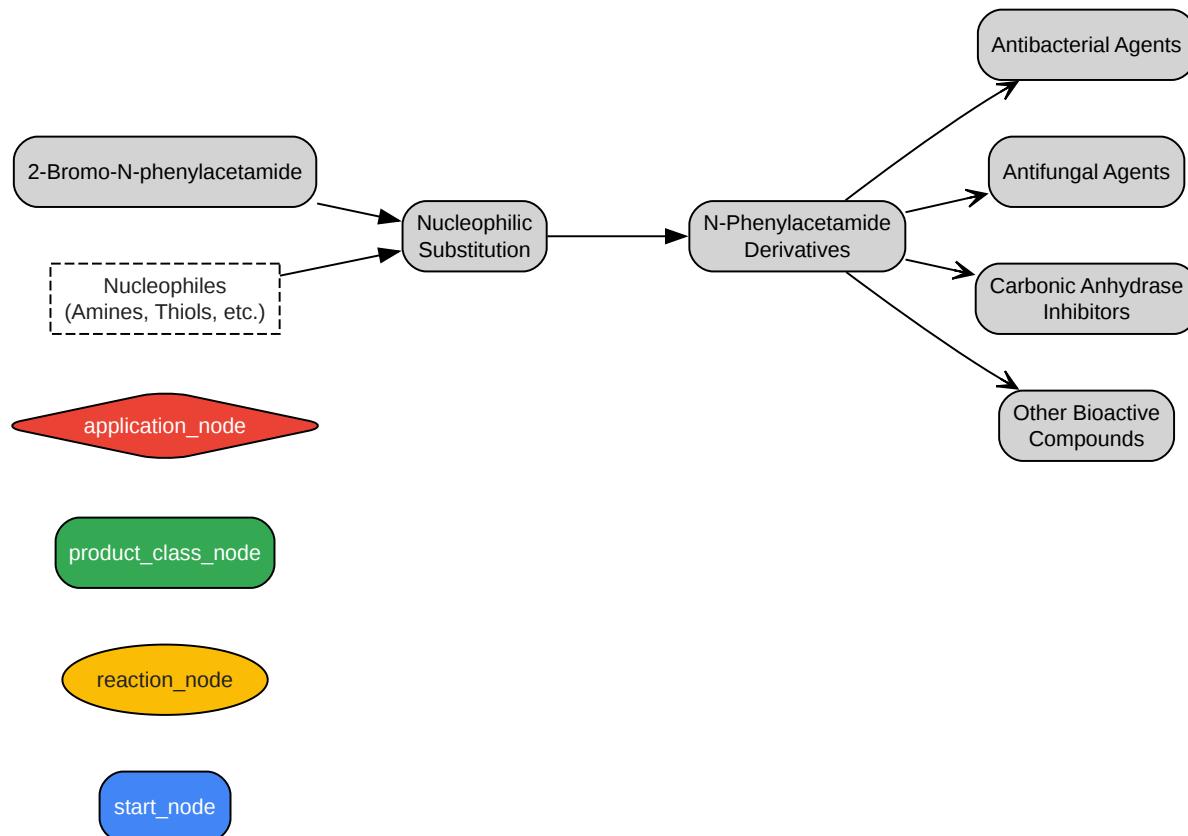
Procedure:

- Dissolve aniline (0.016 mol) in 40 mL of dichloromethane in a flask and cool the solution on an ice bath.

- Add bromoacetyl bromide (1.0 equivalent) dissolved in 3 mL of dichloromethane dropwise to the cooled aniline solution.
- Following the addition of bromoacetyl bromide, add triethylamine (0.019 mol) dropwise.
- Allow the reaction mixture to warm to room temperature while stirring for 3 hours. A dark color and the formation of a precipitate will be observed.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Redissolve the residue in ethyl acetate and wash the organic phase three times with water in a separatory funnel.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude solid by crystallization from ethyl acetate to yield pure **2-bromo-N-phenylacetamide**.

Synthesis Workflow Diagram

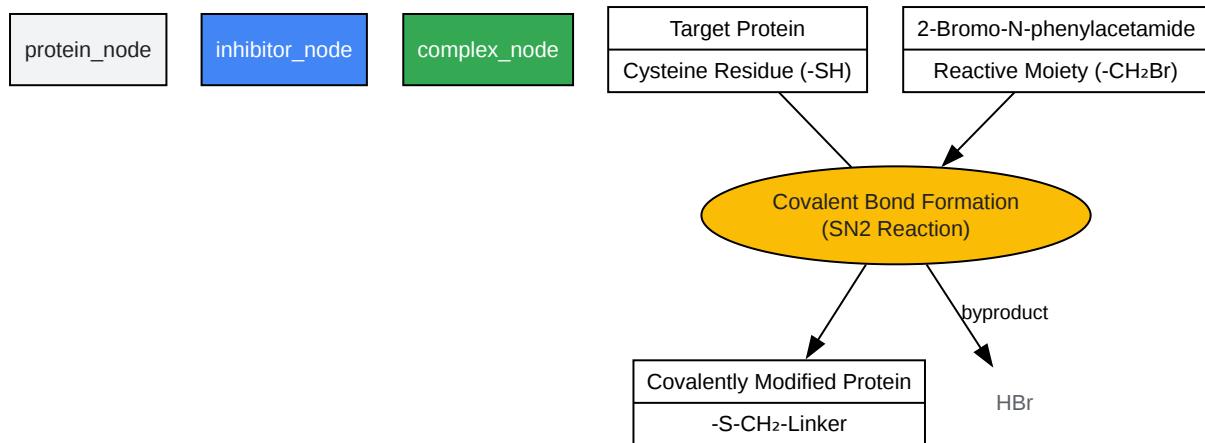
[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **2-Bromo-N-phenylacetamide**.

Reactivity and Applications in Drug Development

The utility of **2-Bromo-N-phenylacetamide** in drug discovery stems from the reactivity of the bromoacetamide functional group and the overall structural motif of N-phenylacetamide, which is present in numerous bioactive compounds.

Role as a Synthetic Intermediate


2-Bromo-N-phenylacetamide is a versatile intermediate for introducing the N-phenylacetamide moiety into larger molecules. The alpha-bromo group is an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, thiols) to form new carbon-heteroatom bonds. This reaction is fundamental to building libraries of derivatives for structure-activity relationship (SAR) studies. For instance, it is a precursor in the synthesis of compounds with demonstrated antibacterial and antifungal activities.

[Click to download full resolution via product page](#)

Caption: Role as a building block for bioactive compounds.

Covalent Modification of Proteins

The bromoacetamide group is a reactive electrophile that can form a stable covalent thioether bond with the sulphydryl group of cysteine residues in proteins. This property makes fluorinated analogs of **2-Bromo-N-phenylacetamide** valuable as covalent probes in ^{19}F NMR studies for fragment-based screening and for investigating protein structure and ligand binding. This mechanism is a key strategy in the design of covalent inhibitors, a class of drugs that can offer increased potency and duration of action.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2-Bromo-N-methyl-N-phenylacetamide DiscoveryCPR 29182-97-6 [sigmaaldrich.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [understanding the chemical structure of 2-Bromo-N-phenylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210500#understanding-the-chemical-structure-of-2-bromo-n-phenylacetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com